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In the landscape of immuno-oncology, the selective inhibition of Hematopoietic Progenitor
Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1
(MAP4K1), has emerged as a promising strategy to enhance anti-tumor T-cell immunity. BAY-
405 has been identified as a potent and selective MAP4K1 inhibitor.[1][2][3] This guide provides
a detailed comparison of the selectivity profile of BAY-405 against its lead compound precursor
and other publicly disclosed MAP4K1 inhibitors, supported by available experimental data.

Introduction to BAY-405

BAY-405 is an orally available, azaindole-based small molecule inhibitor of MAP4K1.[1] It was
developed through systematic optimization of the lead compound, referred to as compound 1
(BAY-755), to improve kinase selectivity and drug-like properties.[1] BAY-405 demonstrates
nanomolar potency in biochemical and cellular assays and has shown T-cell-dependent
antitumor efficacy in preclinical models.[1][4] The compound acts as an ATP-competitive
inhibitor of MAP4K1.[1]

Comparative Selectivity Analysis
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A critical attribute of a kinase inhibitor is its selectivity, as off-target effects can lead to toxicity
and diminish the therapeutic window. The selectivity of BAY-405 and its precursor, BAY-755,
was assessed against a broad panel of kinases.

Kinome-wide Selectivity

The selectivity of kinase inhibitors can be quantified using a selectivity score (S), which is the
ratio of kinases inhibited above a certain threshold to the total number of kinases tested. A
lower score indicates higher selectivity.

Table 1: Kinase Selectivity Score Comparison

Selectivity Score . .
Compound Kinase Panel Size Reference

(S)

BAY-405 0.080 (at 1 uM) 373 [1][5]

BAY-755 (Compound

N 0.13 (at 1 uM) 318 [1]

As shown in Table 1, BAY-405 exhibits a superior selectivity score compared to its
predecessor, BAY-755, indicating a significant improvement in its kinome-wide selectivity.[1]

Selectivity Against Key Off-Targets

Further analysis reveals the selectivity of BAY-405 against specific, functionally relevant
kinases.

Table 2: Potency and Selectivity of BAY-405 and Similar Compounds
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Primary Key Off- Selectivity
Compound IC50 (nM) Reference
Target Targets (Fold)
BAY-405 MAP4K1 6.2 (binding)  ROCK2 130 [1][5]
11
_ _ MAP4K3 6.5 [1]
(biochemical)
BAY-755
(Compound MAP4K1 75 (binding) Not specified Not specified [6]
1)
82
: : [6]
(biochemical)
<1 GLK
NDI-101150 MAP4K1 , _ 377 [7]
(biochemical)  (MAP4K3)
HGK
>10,000 [7]
(MAP4K4)
MINK
>10,000 [7]
(MAP4KE6)
LCK >2,000 [7]
SYK >20,000 [7]
<1
BLU-852 MAP4K1 _ _ LCK >500 [8]
(biochemical)
MAP4K4 >500 [8]
2.6
HPK1-IN-7 MAP4K1 ] ) IRAK4 22.7 [9]
(biochemical)
GLK
53.8 [9]
(MAP4K3)

Note: IC50 values and selectivity are based on various biochemical and binding assays as

reported in the cited literature. Direct comparison should be made with caution due to potential

differences in assay conditions.
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BAY-405 demonstrates a 130-fold selectivity against ROCK2.[1][5] While it shows modest
selectivity against the closely related kinase MAP4K3, its overall kinome selectivity is a
significant improvement over the lead compound.[1] Other MAP4KZ1 inhibitors like NDI-101150
and BLU-852 are reported to have excellent selectivity against other MAP4K family members

and key kinases involved in T-cell signaling, such as LCK.[7][8]

Signaling Pathway and Experimental Workflows
MAP4K1 Signaling Pathway in T-Cells

MAP4K1 acts as a negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation,

MAP4K1 phosphorylates the adaptor protein SLP-76, leading to the dampening of the T-cell

response. Inhibition of MAP4K1, therefore, is expected to enhance T-cell activation.
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Caption: Simplified MAP4K1 signaling pathway in T-cells.

Experimental Workflow: Kinase Selectivity Profiling

The determination of a kinase inhibitor's selectivity profile is crucial and is often performed
using competitive binding assays, such as the KINOMEscan™ platform.
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Caption: General workflow for determining kinase inhibitor selectivity.

Experimental Protocols
Biochemical Kinase Inhibition Assay (Generic)

This assay measures the direct inhibition of purified MAP4K1 enzyme activity by the test
compound.

¢ Principle: Aluminescence-based assay (e.g., ADP-Glo™) quantifies the amount of ADP
produced during the kinase reaction. Inhibition of the kinase results in a lower ADP signal.

e Materials:

o Purified, recombinant human MAP4K1 enzyme.

© 2026 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b15614765/docs?utm_src=pdf-body-img#navigating-the-kinome-a-comparative-selectivity-profile-of-bay-405
https://www.benchchem.com/product/b15614765/docs?utm_src=pdf-body-img#navigating-the-kinome-a-comparative-selectivity-profile-of-bay-405
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614765?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

[e]

Substrate (e.g., Myelin Basic Protein, MBP).

o ATP.

[¢]

Test compound (e.g., BAY-405) serially diluted in DMSO.

[¢]

Kinase assay buffer.

[e]

ADP-Glo™ Kinase Assay Kit (Promega).

e Procedure:

o The kinase reaction is initiated by mixing MAP4K1, the substrate, and ATP in the presence
of varying concentrations of the test compound or DMSO vehicle control.

o The reaction is incubated at a set temperature (e.g., 30°C) for a specified time (e.g., 45
minutes).

o The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the
remaining ATP.

o The Kinase Detection Reagent is added to convert the generated ADP back to ATP.

o The newly synthesized ATP is measured using a luciferase/luciferin reaction, and the
luminescent signal is read on a plate reader.

o IC50 values are calculated by fitting the dose-response data to a four-parameter logistic
curve.

KINOMEscan™ Selectivity Profiling (General Protocol)

This method provides a quantitative measure of the interaction between a test compound and a
large panel of kinases.[6][7][10]

» Principle: The assay is based on a competition between the test inhibitor and an
immobilized, active-site directed ligand for binding to a DNA-tagged kinase. A reduction in
the amount of bound kinase in the presence of the test compound, quantified by gPCR,
indicates inhibition.[6][10]
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e Procedure:

o Binding Reaction: DNA-tagged kinases are incubated with streptavidin-coated magnetic
beads treated with a biotinylated small-molecule ligand.[10]

o Competition: The test compound is added to the mixture.
o Washing: The beads are washed to remove unbound kinase and the test compound.

o Elution & Quantification: The bound kinase is eluted, and the concentration is measured
by qPCR of the DNA tag.[10]

o Data Analysis: The results are reported as a percentage of the DMSO control. The
selectivity score (S) is calculated by dividing the number of kinases that bind with a
dissociation constant (Kd) below a certain threshold or show inhibition above a certain
percentage by the total number of kinases tested.[11][12]

Cellular Phospho-SLP76 (pSLP-76) Assay

This assay measures the ability of a compound to inhibit MAP4K1 activity in a cellular context
by quantifying the phosphorylation of its direct substrate, SLP-76.[1][13]

e Principle: Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)
are pre-treated with the inhibitor and then stimulated to activate the TCR pathway. The level
of SLP-76 phosphorylation at Serine 376 is then measured.

o Materials:

o Human PBMCs or Jurkat T-cells.

o

Test compound (e.g., BAY-405).

[¢]

T-cell activators (e.g., anti-CD3/anti-CD28 antibodies).

[e]

Lysis buffer with phosphatase and protease inhibitors.

Antibodies for Western Blot or ELISA: anti-pSLP-76 (Ser376), anti-total SLP-76.

[e]

© 2026 BenchChem. All rights reserved. 7/10 Tech Support


https://www.bindingdb.org/rwd/jsp/dbsearch/assay.jsp?assayid=1&entryid=11415
https://www.bindingdb.org/rwd/jsp/dbsearch/assay.jsp?assayid=1&entryid=11415
https://pmc.ncbi.nlm.nih.gov/articles/PMC2725273/
https://www.researchgate.net/figure/Selectivity-scores-as-a-quantitative-measure-of-specificitya-Selectivity-scores_fig2_5667440
https://www.benchchem.com/pdf/Measuring_pSLP76_Levels_After_Hpk1_IN_33_Treatment_Application_Notes_and_Protocols.pdf
https://pubmed.ncbi.nlm.nih.gov/32844715/
https://www.benchchem.com/product/b15614765/docs?utm_src=pdf-body#navigating-the-kinome-a-comparative-selectivity-profile-of-bay-405
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614765?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

e Procedure (Western Blot):
o Cells are pre-incubated with various concentrations of the test inhibitor.
o TCR signaling is stimulated with anti-CD3/CD28 antibodies.
o Cells are lysed, and protein concentration is determined.

o Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with
primary antibodies against pSLP-76 (Ser376) and total SLP-76.

o Following incubation with a secondary antibody, the signal is detected via
chemiluminescence.

o Band intensities are quantified to determine the ratio of pSLP-76 to total SLP-76.

Conclusion

BAY-405 represents a significant advancement over its lead compound, BAY-755,
demonstrating enhanced potency and, critically, a more favorable kinase selectivity profile.
While direct, comprehensive kinome-wide comparisons with other publicly disclosed MAP4K1
inhibitors such as NDI-101150 and BLU-852 are limited by the availability of standardized
public data, the information available suggests that achieving high selectivity against other
MAP4K family members and key T-cell signaling kinases is a crucial objective in the
development of next-generation MAP4KZ1 inhibitors. The experimental protocols provided
herein offer a framework for the continued evaluation and comparison of these important
therapeutic candidates.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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